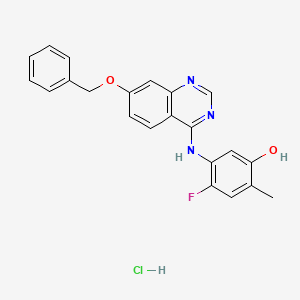
Leucylvaline
Vue d'ensemble
Description
Leucylvaline, while not directly studied in the provided papers, can be inferred to be a dipeptide composed of the amino acids leucine and valine. The papers provided focus on leucine and its derivatives, which offer insights into the behavior of leucine-containing compounds. Leucine itself is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis in skeletal muscle, particularly in a postabsorptive state, as demonstrated in a study where leucine stimulated protein synthesis via a rapamycin-sensitive pathway involving the mammalian target of rapamycin (mTOR) .
Synthesis Analysis
The synthesis of leucylvaline would likely involve standard peptide bond formation techniques, such as those used in the synthesis of leucyl derivatives of substituted anilides . These techniques include the formation of an amide bond between the carboxyl group of leucine and the amino group of valine, potentially using coupling agents or activating reagents to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of leucylvaline would be expected to exhibit characteristics similar to those of other leucine-containing compounds. For instance, L-leucyl-L-leucine forms porous crystals and self-organizes into nanostructures, such as nanofibers or web-like structures, which are a result of its specific crystal packing . Similarly, leucylvaline may also exhibit unique structural properties due to the presence of leucine.
Chemical Reactions Analysis
Leucine and its derivatives participate in various chemical reactions, particularly those involving the mTOR signaling pathway. Leucine has been shown to enhance the phosphorylation of eukaryotic initiation factor (eIF) and other proteins involved in translation initiation, which is a critical step in protein synthesis . Leucylvaline, by virtue of containing leucine, may also influence such biochemical pathways, although the specific reactions would depend on the context in which it is used.
Physical and Chemical Properties Analysis
The physical and chemical properties of leucylvaline can be partially understood by examining those of leucine and its derivatives. Leucine exhibits specific sorption properties and forms different types of crystal packing depending on the environmental conditions . The kinetic properties of leucine derivatives, such as their solubility, stability, and reactivity as substrates or inhibitors, have been studied and provide a basis for understanding the behavior of leucylvaline in enzymatic reactions . Additionally, the phase transitions and local dynamics of leucine, as observed through various spectroscopic and calorimetric methods, suggest that leucylvaline may also exhibit phase-dependent properties and anharmonic dynamics .
Applications De Recherche Scientifique
Role in Protein Synthesis and Translational Fidelity
- Leucyl-tRNA synthetase (LeuRS) plays a vital role in protein synthesis by ensuring translational fidelity. In a study, the knock-out strain of Saccharomyces cerevisiae LeuRS was used to analyze in vivo tRNA aminoacylation properties, emphasizing the importance of LeuRS post-transfer editing in aminoacylation fidelity (Yao et al., 2008).
Influence on Urea Synthesis
- L-Leucine has been shown to inhibit urea synthesis in rat hepatocytes from various nitrogen sources, suggesting its significant role in metabolic pathways, particularly influencing ornithine transcarbamylase and not glutamate dyhydrogenase (Rognstad, 1977).
Biosynthetic Incorporation into Sterol
- Leucine is used efficiently by Leishmania mexicana for sterol biosynthesis, indicating its role in the biosynthetic pathways of certain trypanosomatids. This study showed that leucine can be incorporated intact into the isoprenoid pathway leading to sterol, differing from its conversion to acetyl-CoA in animals and plants (Ginger et al., 2001).
Impact on Intestinal Enzyme Activities and Digestibility
- In a study on goats, the duodenal infusion of leucine was found to affect α-amylase, trypsin, and lipase activity, and starch digestibility in the small intestine, highlighting its role in digestive enzyme regulation and nutrient assimilation (Yu et al., 2014).
Contribution to Amino Acid Mistranslation
- Research on E. coli with a defect in the editing mechanism of leucyl-tRNA synthetase revealed significant insights into the process of amino acid mistranslation, particularly the misincorporation of non-proteinogenic amino acids like norvaline in place of leucine under certain conditions (Cvetesic et al., 2016).
Impact on Metabolism in Brain Tissue
- The uptake of leucine by the brain and its role in protein synthesis and oxidation were explored in rats with portocaval anastomosis, indicating leucine's influence on brain metabolism and amino acid transport under specific physiological conditions (Cremer et al., 1977).
Stimulation of Protein Synthesis in Skeletal Muscle
- Leucine uniquely stimulates protein synthesis in skeletal muscle of postabsorptive rats via a rapamycin-sensitive pathway, highlighting its role in muscle protein metabolism and its potential in therapeutic and nutritional interventions (Anthony et al., 2000).
Quality Control in Protein Synthesis
- Leucyl-tRNA synthetase (LeuRS) is involved in quality control mechanisms during protein synthesis, particularly in the misactivation of non-leucine amino acids. The study on E. coli LeuRS mutants demonstrates the importance of the tRNA translocation mechanism in preventing genetic code ambiguities (Hellmann & Martinis, 2009).
Accessory Cell Role in Immune Response
- L-leucine methyl ester was used to study the role of accessory cells in human B and T cell activation in vitro, providing insights into immune cell dynamics and potential therapeutic applications in immunology (Thiele et al., 1983).
Potential Tumor Promoting Activity
- L-Isoleucine and L-leucine have been indicated as possible tumor promoters in bladder cancer in rats, suggesting a potential link between these amino acids and cancer development (Nishio et al., 1986).
Mécanisme D'action
Target of Action
Leucylvaline, a derivative of the essential amino acid leucine, primarily targets the protein synthesis machinery in cells . The primary targets are tRNA synthetases, which are responsible for attaching leucine to its corresponding tRNA during protein synthesis . This process is crucial for the accurate translation of genetic information into proteins.
Mode of Action
Leucylvaline interacts with its targets, the tRNA synthetases, by fitting into the enzyme’s active site, where it is attached to its corresponding tRNA . This interaction is highly specific and is governed by the molecular structure of leucylvaline. The result of this interaction is the formation of leucyl-tRNA, which is then used in the protein synthesis process .
Biochemical Pathways
Leucylvaline is involved in the protein synthesis pathway, specifically in the process of tRNA aminoacylation . This process is part of the larger pathway of gene expression, where genetic information is translated into proteins. The downstream effects of this pathway include the production of proteins that are essential for various cellular functions.
Result of Action
The primary result of leucylvaline’s action is the production of proteins. By being incorporated into proteins during synthesis, leucylvaline plays a role in determining the structure and function of these proteins . This can have wide-ranging effects at the molecular and cellular levels, influencing processes such as cell growth, metabolism, and response to environmental stimuli.
Action Environment
Environmental factors can influence the action of leucylvaline, although specific studies on this topic are lacking. Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of amino acids. For example, extreme temperatures or pH levels could potentially denature the enzymes involved in protein synthesis, thereby affecting the incorporation of leucylvaline into proteins .
Propriétés
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leucylvaline | |
CAS RN |
72121-02-9 | |
| Record name | NSC524458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



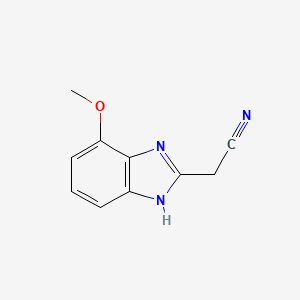
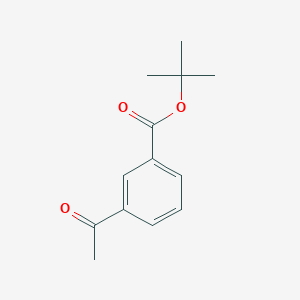
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
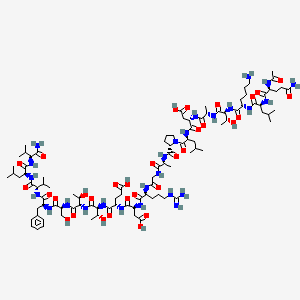
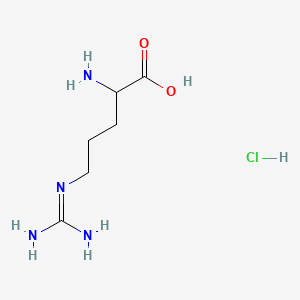

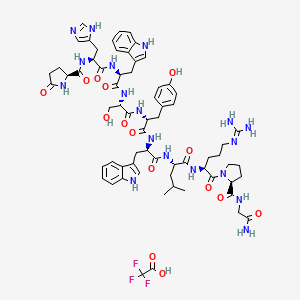
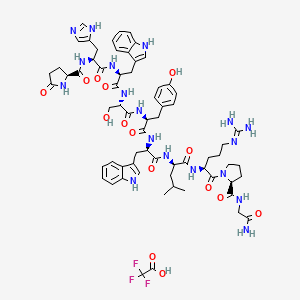
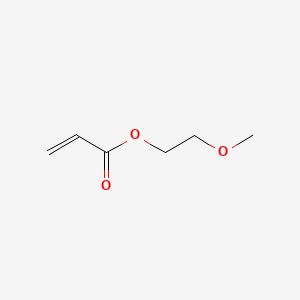
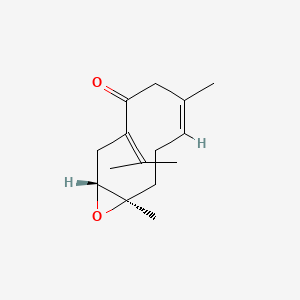
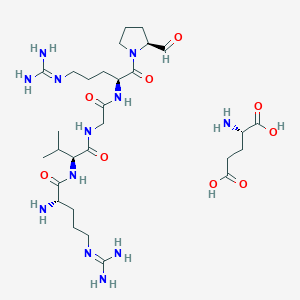

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)
